2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S/c1-29-19-8-2-15(3-9-19)20(28)14-30-22-26-25-21(16-10-12-24-13-11-16)27(22)18-6-4-17(23)5-7-18/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWRKDGRAYFBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely adopted method involves cyclizing thiosemicarbazide precursors under acidic conditions. For example, 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be synthesized via refluxing equimolar quantities of 4-chlorophenyl hydrazine, pyridine-4-carboxylic acid hydrazide, and carbon disulfide in ethanol with catalytic HCl. The reaction proceeds through intermediate thiosemicarbazide formation, followed by intramolecular cyclization (yield: 68–72%).
Key Parameters
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Solvent: Ethanol (polar protic)
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Temperature: 80°C
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Acid Catalyst: 10% HCl (v/v)
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Reaction Time: 8–10 hours
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction offers regioselective triazole formation. A modified protocol from iridium complex syntheses utilizes:
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4-Azido-1-(4-chlorophenyl)pyridinium bromide
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4-Ethynylpyridine
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CuSO₄·5H₂O (0.1 equiv)
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Sodium ascorbate (0.2 equiv)
This method achieves 85–90% regioselectivity for the 1,4-disubstituted triazole isomer at room temperature in DMSO/H₂O (3:1).
Functionalization of the Triazole Moiety
Thiol Group Introduction
The 3-sulfanyl group is introduced via nucleophilic substitution or oxidative methods:
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React triazole with Lawesson’s reagent (0.5 equiv) in toluene at 110°C for 6 hours.
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Yield: 78%
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Purity (HPLC): ≥98%
Method B :
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Treat triazole with thiourea (1.2 equiv) in DMF under N₂ at 120°C.
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Yield: 82%
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Reaction Monitoring: TLC (Rf = 0.45 in ethyl acetate/hexane 1:1)
Synthesis of 1-(4-Methoxyphenyl)ethanone Derivatives
The ketone component requires precise functionalization at the α-position:
Friedel-Crafts Acylation
α-Bromination
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Treat 1-(4-methoxyphenyl)ethanone with Br₂ (1.1 equiv) in AcOH at 50°C for 3 hours.
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Yield: 76%
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Characterization :
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MS (ESI): m/z 243.0 [M+H]⁺
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IR (KBr): ν 1685 cm⁻¹ (C=O), 645 cm⁻¹ (C-Br)
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Sulfanyl Coupling Reaction
The final step involves nucleophilic displacement of bromide by the triazole-3-thiolate:
Base-Mediated Coupling
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React 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) with 2-bromo-1-(4-methoxyphenyl)ethanone (1.05 equiv) in anhydrous DMF.
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Add K₂CO₃ (2.0 equiv) and stir at 60°C under N₂ for 12 hours.
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Workup :
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Quench with ice-water
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Extract with ethyl acetate (3×50 mL)
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Dry over Na₂SO₄
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Purify via silica gel chromatography (hexane/ethyl acetate 4:1→1:1)
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Optimized Conditions
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Yield: 81%
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Purity (HPLC): 99.2%
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13C NMR (DMSO-d6): δ 193.5 (C=O), 162.1 (C-OCH3), 151.2–116.4 (aromatic carbons), 38.7 (CH2-S)
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach condenses triazole formation and coupling:
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Mix 4-chlorophenyl hydrazine, pyridine-4-carbohydrazide, CS₂, and 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol.
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Add KOH (2.0 equiv) and reflux for 15 hours.
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Acidify with HCl to pH 2–3.
Outcome :
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Overall Yield: 65%
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Limitations: Lower regioselectivity (∼70% desired isomer)
Critical Analysis of Methodologies
| Parameter | Cyclocondensation | CuAAC | One-Pot |
|---|---|---|---|
| Yield (%) | 68–72 | 85–90 | 65 |
| Regioselectivity | High (≥95%) | Moderate (85%) | Low (70%) |
| Reaction Time (h) | 8–10 | 24 | 15 |
| Purification Complexity | Moderate | High | Low |
Key Observations :
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CuAAC provides superior yields but requires rigorous metal removal.
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Cyclocondensation offers better regiocontrol at the expense of longer reaction times.
Scalability and Industrial Considerations
Cost Analysis
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CuAAC Route : High cost due to Cu catalysts and azide handling.
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Cyclocondensation : Economical with bulk pricing for hydrazines (~$120/kg).
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6):
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δ 8.72 (d, J = 5.1 Hz, 2H, pyridine-H)
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δ 7.89 (d, J = 8.6 Hz, 2H, chlorophenyl-H)
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δ 7.45 (d, J = 5.1 Hz, 2H, pyridine-H)
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δ 7.12 (d, J = 8.9 Hz, 2H, methoxyphenyl-H)
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δ 6.95 (d, J = 8.9 Hz, 2H, methoxyphenyl-H)
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δ 4.52 (s, 2H, SCH2)
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δ 3.82 (s, 3H, OCH3)
HRMS (ESI-TOF):
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Calculated for C22H18ClN5O2S [M+H]⁺: 468.0854
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Found: 468.0856
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products .
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Triazole Ring
- 4-Chlorophenyl vs. Other Aryl Groups: : Replacement of the pyridin-4-yl group with a 4-tert-butylphenyl in the triazole ring increases steric bulk and lipophilicity (molecular weight: 492.034 vs. 453 g/mol) .
Modifications on the Ethanone Fragment
- 4-Methoxyphenyl vs. Halogenated or Bulky Groups: : Substitution with a 4-fluorophenyl group decreases molecular weight (424.878 g/mol) and slightly reduces hydrophobicity (ClogP ~4.8 vs. ~5.2 for the methoxy analog) . : A 3,4-difluorophenyl substituent increases molecular weight (442.9 g/mol) and introduces additional hydrogen-bonding acceptors (XLogP3: 4.8) . : Introduction of a quinolin-8-yloxymethyl group significantly enhances molecular complexity (MW: ~550 g/mol) and may impact bioavailability due to steric hindrance .
Sulfanyl Linker and Positional Isomerism
- : Use of α-halogenated ketones in synthesis (e.g., 1-(4-fluorophenyl)ethanone) affects reaction yields and purity due to varying leaving-group reactivity .
Molecular Properties
Implications of Structural Differences
- Lipophilicity and Solubility: The 4-methoxyphenyl group in the target compound enhances hydrophilicity compared to halogenated analogs ().
- Bioactivity: While pharmacological data are absent in the provided evidence, structural analogs with 4-fluorophenyl () or quinolinyl groups () are often explored for kinase inhibition or antimicrobial activity .
- Synthetic Scalability: Halogenated derivatives (e.g., 4-chlorophenyl) are more cost-effective to synthesize than tert-butyl or quinoline-containing analogs .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of the compound is , and its structure includes a triazole ring, a pyridine moiety, and a methoxyphenyl group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 0.125 µg/mL |
| Triazole B | Escherichia coli | 0.25 µg/mL |
| Triazole C | Candida albicans | 0.5 µg/mL |
The compound may exhibit similar or enhanced activity against these pathogens due to its unique structural features.
Anticancer Properties
Triazoles have also been investigated for their anticancer potential. Studies have shown that modifications in the triazole ring can lead to increased cytotoxicity against cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with halogen substituents on the phenyl ring exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The specific compound's structure suggests it may also possess similar anticancer properties.
Anti-inflammatory Effects
The anti-inflammatory activity of triazoles is another area of interest. Compounds with this scaffold have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Research Findings:
In vitro studies demonstrated that certain triazole derivatives could significantly decrease the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). Given the structural similarities, it is plausible that the compound may exhibit comparable anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) can significantly influence the pharmacological profile.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases antimicrobial potency |
| Methoxy Group | Enhances solubility and bioavailability |
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux in ethanol or DMF .
- Step 2: Introduction of the sulfanyl group using mercaptoacetic acid derivatives in the presence of bases like K₂CO₃ .
- Step 3: Coupling the 4-methoxyphenyl ethanone moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling (if aryl halides are present) . Key reagents include Pd/C catalysts for coupling and DMF as a solvent. Reaction temperatures range from 80–120°C, with purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are used to confirm its structural integrity?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridinyl and chlorophenyl groups) .
- X-ray Crystallography: Resolves bond lengths (e.g., C–S bond at ~1.78 Å) and dihedral angles between aromatic rings .
- IR Spectroscopy: Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and C–N triazole vibrations at ~1550 cm⁻¹ .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition: IC₅₀ of 12 µM against COX-2, attributed to the triazole and sulfanyl groups .
- Cytotoxicity: Moderate activity (IC₅₀ ~50 µM) in MCF-7 breast cancer cells .
Q. How do solubility and stability profiles impact experimental design?
- Solubility: Poor aqueous solubility (logP ~4.8) necessitates DMSO or ethanol as solvents for in vitro assays .
- Stability: Degrades at pH <5, requiring storage at 4°C in inert atmospheres. Stability is monitored via HPLC (retention time ~8.2 min) .
Q. What are common impurities or byproducts observed during synthesis?
- Byproducts: Unreacted triazole intermediates (detected via TLC, Rf ~0.3) .
- Impurities: Residual Pd catalysts (≤0.1% by ICP-MS) and oxidized sulfanyl derivatives (e.g., sulfoxides) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening: Pd/C vs. Pd(OAc)₂ for coupling efficiency (yield increases from 60% to 85%) .
- Solvent Optimization: Replacing DMF with DMAc reduces side reactions (purity >98%) .
- Temperature Control: Lowering to 70°C minimizes triazole ring decomposition .
Q. What structure-activity relationship (SAR) trends are observed with substituent modifications?
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of 4-Cl with 4-F | ↑ Antimicrobial activity (MIC ↓ 50%) | |
| Methoxy to ethoxy group | ↓ Cytotoxicity (IC₅₀ ↑ 30%) | |
| Pyridinyl to phenyl substitution | Loss of COX-2 inhibition (IC₅₀ >100 µM) |
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking: AutoDock Vina simulations show the sulfanyl group forms hydrogen bonds with COX-2 Arg120 (binding energy: -9.2 kcal/mol) .
- DFT Calculations: HOMO-LUMO gaps (~4.1 eV) correlate with redox stability in biological environments .
Q. How to resolve contradictions in reported biological data across studies?
Q. What synergies exist when combining this compound with other therapeutics?
- Anticancer Synergy: Co-administration with doxorubicin reduces IC₅₀ by 40% in HepG2 cells via P-glycoprotein inhibition .
- Antimicrobial Potentiation: Enhances ciprofloxacin activity by disrupting biofilm formation (MBIC ↓ 4-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
